2-(Propan-2-yl)cyclopropan-1-amine
Description
2-(Propan-2-yl)cyclopropan-1-amine is a cyclopropane derivative featuring an amine group at position 1 and an isopropyl substituent at position 2 of the cyclopropane ring. Its molecular formula is C₆H₁₃N, with a molecular weight of 99.18 g/mol. The cyclopropane ring introduces significant strain, which influences its reactivity and conformational stability.
Properties
Molecular Formula |
C6H13N |
|---|---|
Molecular Weight |
99.17 g/mol |
IUPAC Name |
2-propan-2-ylcyclopropan-1-amine |
InChI |
InChI=1S/C6H13N/c1-4(2)5-3-6(5)7/h4-6H,3,7H2,1-2H3 |
InChI Key |
PAKOTDFUHRYXRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC1N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)cyclopropan-1-amine can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds in the presence of a catalyst. For instance, the reaction of isopropyl diazoacetate with an alkene under rhodium catalysis can yield the desired cyclopropane derivative .
Industrial Production Methods
Industrial production of 2-(Propan-2-yl)cyclopropan-1-amine typically involves large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-yl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form cyclopropylamines with different substituents.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include imines, nitriles, substituted cyclopropylamines, and various cyclopropane derivatives.
Scientific Research Applications
2-(Propan-2-yl)cyclopropan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Propan-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The cyclopropane ring can also interact with hydrophobic pockets in proteins, affecting their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(Propan-2-yl)cyclopropan-1-amine with structurally related cyclopropanamine derivatives, highlighting key differences in substituents, molecular properties, and applications:
Structural and Electronic Effects
- Alkyl vs. Aryl Substituents : The isopropyl group in the target compound is electron-donating, increasing basicity and lipophilicity compared to aryl-substituted derivatives (e.g., 2-(2-fluorophenyl)cyclopropan-1-amine), which exhibit reduced basicity due to electron-withdrawing fluorine .
- Ring Strain : All cyclopropane derivatives exhibit ring strain, but substituents like trifluoromethyl () further destabilize the ring, enhancing reactivity in nucleophilic substitutions .
Stability and Reactivity
- Acid Sensitivity: The hydrochloride salt of 2-(2-fluorophenyl)cyclopropan-1-amine () demonstrates stability under acidic conditions, whereas non-ionic alkyl derivatives like the target compound may require protective handling .
- Thermal Stability : Trifluoromethyl-substituted cyclopropanamines () show lower thermal stability due to the strong electron-withdrawing effect of CF₃, unlike the more stable isopropyl analog .
Biological Activity
2-(Propan-2-yl)cyclopropan-1-amine, also known as 2-Methyl-2-(propan-2-yl)cyclopropan-1-amine hydrochloride, is an organic compound characterized by its unique cyclopropane structure. This compound has garnered attention in recent years due to its notable biological activities and potential applications in medicinal chemistry.
The molecular formula of 2-(Propan-2-yl)cyclopropan-1-amine is , with a molecular weight of approximately 113.18 g/mol. The compound is often encountered as a hydrochloride salt, which enhances its solubility in aqueous solutions, making it suitable for various biological applications.
Biological Activities
Research indicates that 2-(Propan-2-yl)cyclopropan-1-amine exhibits several significant biological activities:
- Buffering Agent : It has been studied for its potential as a non-ionic organic buffering agent in biological systems, particularly for maintaining pH levels in cell cultures within the range of 6 to 8.5. This property is crucial for biochemical assays where pH stability is essential.
- Interaction with Biological Targets : Preliminary studies suggest that the compound may interact with specific biological receptors or enzymes, influencing various physiological responses. However, the exact nature of these interactions remains an area of active investigation .
- Potential Therapeutic Applications : Given its unique structural features, the compound has been explored for potential therapeutic applications, including its role in modulating pathways relevant to neurodegenerative disorders and cancer treatment .
Case Studies and Research Findings
Several studies have investigated the biological activity of 2-(Propan-2-yl)cyclopropan-1-amine:
Study 1: Buffering Capacity in Cell Cultures
A study demonstrated that 2-(Propan-2-yl)cyclopropan-1-amine effectively maintained pH stability in cell cultures, which is vital for cellular metabolism and function. The compound's buffering capacity was tested across various pH ranges, showing effective stabilization without significant cytotoxicity.
Study 2: Interaction with Receptors
Another research effort focused on the compound's interaction with neuronal nitric oxide synthase (nNOS). The results suggested that it could potentially serve as a selective inhibitor, which may have implications for treating neurodegenerative diseases .
Study 3: Cancer Treatment Potential
A patent application outlined the use of cyclopropyl amide derivatives, including 2-(Propan-2-yl)cyclopropan-1-amine, for treating various cancers such as leukemia and solid tumors. The compounds were shown to inhibit nicotinamide phosphoribosyltransferase (NAMPT), a critical enzyme involved in cellular metabolism and signaling pathways associated with cancer progression .
Comparative Analysis
To better understand the uniqueness of 2-(Propan-2-yl)cyclopropan-1-amine, a comparison with structurally similar compounds is presented below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Methyl-1-(naphthalen-2-yl)propan-2-am | C_{15}H_{17}N | Contains a naphthalene moiety providing distinct properties |
| 2-Methyl-2-(2-methylphenyl)propan-1-am | C_{12}H_{17}N | Features an additional methyl group on the phenyl ring |
| 1-(4-(Difluoromethoxy)phenyl)cyclopropan-1-am | C_{10}H_{10}F_2N | Incorporates difluoromethoxy group affecting reactivity |
The structural characteristics of 2-(Propan-2-yl)cyclopropan-1-amine contribute to its distinct reactivity and potential utility in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
